molecular formula C18H24ClNO3 B4304910 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid

3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid

Cat. No. B4304910
M. Wt: 337.8 g/mol
InChI Key: YMVNPSUJBNXZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid, commonly known as CPP-ACP, is a peptide that has been extensively studied for its potential applications in dentistry and other medical fields. CPP-ACP is a bioactive molecule that has been shown to have a wide range of biochemical and physiological effects, including the ability to prevent tooth decay and improve oral health. In

Scientific Research Applications

CPP-ACP has been extensively studied for its potential applications in dentistry and other medical fields. In dentistry, CPP-ACP has been shown to have a significant effect on preventing tooth decay and improving oral health. CPP-ACP has also been studied for its potential use in other medical fields, including cancer research and drug delivery.

Mechanism of Action

The mechanism of action of CPP-ACP is complex and involves several different biochemical and physiological pathways. CPP-ACP works by binding to the surface of teeth and forming a protective layer that helps to prevent the formation of dental caries. CPP-ACP also has antibacterial properties that help to reduce the number of harmful bacteria in the mouth.
Biochemical and Physiological Effects:
CPP-ACP has a wide range of biochemical and physiological effects, including the ability to prevent tooth decay, improve oral health, and reduce the risk of other medical conditions. CPP-ACP has been shown to have anti-inflammatory properties that can help to reduce the risk of gum disease and other oral health problems.

Advantages and Limitations for Lab Experiments

The use of CPP-ACP in lab experiments has several advantages, including its ability to prevent tooth decay and improve oral health. However, there are also limitations to the use of CPP-ACP in lab experiments, including the potential for side effects and the need for specialized equipment and techniques.

Future Directions

There are several future directions for research on CPP-ACP, including the development of new synthesis methods, the study of its potential applications in other medical fields, and the exploration of its mechanism of action. Some potential areas of research include the use of CPP-ACP in drug delivery systems, cancer research, and the treatment of other medical conditions. Additionally, further research is needed to explore the long-term effects of CPP-ACP on oral health and overall health.

properties

IUPAC Name

3-(3-chlorophenyl)-3-(3-cyclohexylpropanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c19-15-8-4-7-14(11-15)16(12-18(22)23)20-17(21)10-9-13-5-2-1-3-6-13/h4,7-8,11,13,16H,1-3,5-6,9-10,12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVNPSUJBNXZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.